8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxaline derivatives have garnered attention due to their potential applications in pharmacology, particularly as anxiolytic agents and in the treatment of various diseases, including cancer and infections. The specific structure of this compound includes a fluorine atom, hydroxymethyl group, and a methyl group, contributing to its unique chemical properties and biological activities.
This compound is classified under heterocyclic compounds, specifically as a derivative of quinoxaline. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms in the ring structure. The presence of functional groups such as hydroxymethyl and fluorine enhances the reactivity and potential biological activity of the compound. The synthesis and characterization of quinoxaline derivatives have been extensively documented, indicating their importance in medicinal chemistry .
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one typically involves several steps:
The synthesis often employs techniques such as refluxing in organic solvents (e.g., ethanol or acetic acid), and purification methods like column chromatography to isolate the desired product. Reaction conditions (temperature, time, and catalysts) are optimized to maximize yield and purity .
The molecular structure of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one can be represented as follows:
The structure features:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing potential interactions that influence its biological activity.
The reactivity of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one can include:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure proper progression and yield.
The mechanism by which 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one exerts its biological effects is not fully elucidated but may involve:
The applications of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one include:
The synthesis of 8-fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one relies on sequential functionalization of the quinoxalin-2(1H)-one core. A pivotal precursor is 7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one (CAS: 2756333-93-2), synthesized via bromination of a hydroxymethyl intermediate [5]. This intermediate enables nucleophilic substitution, where the bromomethyl group is displaced by hydroxyl to yield the target hydroxymethyl derivative.
Anticancer quinoxaline derivatives, such as those disclosed in patent WO2021260092A1, employ analogous multi-step strategies. These involve:
Quinoxalinone Schiff bases (e.g., 6d) demonstrate significant bioactivity, synthesized by condensing 3-hydrazinoquinoxalin-2(1H)-one with aldehydes. These compounds exhibit anticancer properties through COX-2 inhibition, validated by molecular docking studies [4].
Fluorination Methods
Electrophilic fluorination using Selectfluor achieves high regioselectivity at electron-rich positions. For benzotriazin-7-ones (structurally analogous to quinoxalines), fluorination at the C-8 position occurs under microwave irradiation (120°C, 7 bar), yielding 96% of the fluorinated product. This method overrides substituent effects (e.g., C-6 benzylthio groups) due to enamine activation [7]. Alternative approaches include:
Table 1: Regioselective Fluorination Techniques
Substrate | Reagent/Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|
1,3-Diphenylbenzotriazin-7-one | Selectfluor, MW, 120°C, 20 min | C-8 Fluorination | 97 |
8-Chloro-benzotriazin-7-one | Selectfluor, MW, 120°C, 60 min | Halogen exchange | 96 |
C-6-Benzylthio derivative | Selectfluor, MW, 120°C, 20 min | C-8 Fluorination | 86 |
Hydroxymethylation
The hydroxymethyl group is introduced via bromomethyl intermediates. For example, 7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one is synthesized from a hydroxymethyl precursor using phosphorus oxychloride (POCl₃) or PBr₃. Subsequent hydrolysis or nucleophilic substitution yields the hydroxymethyl derivative [5] [8]. Key steps include:
Heterogeneous Catalysis
Supported catalysts enable recyclable, solvent-minimized quinoxaline synthesis:
Solvent-Free and Aqueous Systems
Table 2: Green Synthesis Performance Comparison
Catalyst/System | Conditions | Yield (%) | Reusability (Cycles) | E-factor |
---|---|---|---|---|
AlCuMoVP/Al₂O₃ | Toluene, 25°C, 2 h | 92 | >5 | 0.8 |
I₂/H₂O | Reflux, 60–200 min | 85–95 | Not applicable | 0.3 |
Polymer-Supported Sulphanilic Acid | Ethanol, reflux/RT | >90 | 5 | 1.2 |
E-Factor and Atom Economy
The E-factor (environmental factor) for aqueous iodine catalysis (0.3) is superior to traditional methods (E-factor >5), emphasizing reduced waste. Atom economy exceeds 90% for condensation routes due to H₂O as the sole byproduct [3] [6]. Microwave-assisted fluorination further enhances energy efficiency, cutting reaction times by >90% [7] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: